molecular formula C14H15NO3S B1346622 5-Benzylsulphonyl-o-anisidine CAS No. 2815-50-1

5-Benzylsulphonyl-o-anisidine

Cat. No. B1346622
CAS RN: 2815-50-1
M. Wt: 277.34 g/mol
InChI Key: XTTHAADPPZNOBT-UHFFFAOYSA-N
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Description

5-Benzylsulphonyl-o-anisidine, also known as 2-methoxy-5-phenylmethanesulfonylaniline, is a chemical compound with the molecular formula C14H15NO3S . It has a molecular weight of 277.3388 .


Synthesis Analysis

While specific synthesis methods for 5-Benzylsulphonyl-o-anisidine were not found in the search results, similar compounds such as poly(o-anisidine)/BaSO4 nanocomposites have been synthesized by oxidative polymerization .


Molecular Structure Analysis

The molecular structure of 5-Benzylsulphonyl-o-anisidine consists of a benzene ring substituted with a methoxy group and a phenylmethanesulfonyl group . Further structural and morphological investigations of similar compounds like poly(o-anisidine) have been conducted using techniques like atomic force microscopy, scanning electron microscopy, and Fourier transform infrared spectroscopy .

Scientific Research Applications

Humidity Sensing

Poly(o-anisidine) doped with camphor sulphonic acid (CSA) and p-toluene sulphonic acid (p-TSA) has been synthesized and characterized for its potential application as a humidity sensor. The polymer demonstrates a change in resistance with relative humidity levels, suggesting its utility in humidity sensing applications (Kulkarni & Viswanath, 2005).

Nanostructured Polymers for Commercial Use

Five-arm star-like nanostructured polyaniline and polyanisidine from D-glucose have been developed, showcasing unique electroactivity behaviors and potential for use in commercial applications due to their distinctive morphology and electrical properties (Massoumi et al., 2015).

Composite Films for Bio-component Immobilization

The synthesis of composite films of poly(o-anisidine) with various co-dopants highlights their suitability for bio-component immobilization due to their good electrochemical properties and high conductivity, alongside a uniform and porous surface morphology (Savale et al., 2009).

Environmental and Genotoxic Studies

Research on o-anisidine, a related compound, has provided insight into its genotoxic mechanism, suggesting the carcinogenic potential of such compounds and their metabolites through the formation of DNA adducts in vivo, which could be relevant for understanding the safety and environmental impact of related chemicals (Stiborová et al., 2005).

Phytotoxicity Studies

The synthesis and phytotoxicity evaluation of furaldimines and their aminophosphonic derivatives, including compounds structurally related to 5-Benzylsulphonyl-o-anisidine, offer insights into the environmental impact and potential uses of these compounds in agricultural settings (Matusiak et al., 2013).

properties

IUPAC Name

5-benzylsulfonyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-18-14-8-7-12(9-13(14)15)19(16,17)10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTHAADPPZNOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182421
Record name 5-Benzylsulphonyl-o-anisidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzylsulphonyl-o-anisidine

CAS RN

2815-50-1
Record name 2-Methoxy-5-[(phenylmethyl)sulfonyl]benzenamine
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Record name 5-Benzylsulfonyl-o-anisidine
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Record name 5-Benzylsulphonyl-o-anisidine
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Record name 5-benzylsulphonyl-o-anisidine
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Record name 5-BENZYLSULFONYL-O-ANISIDINE
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